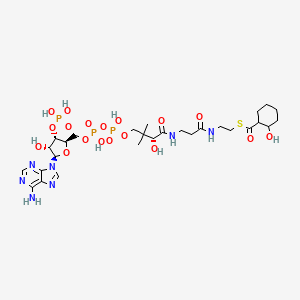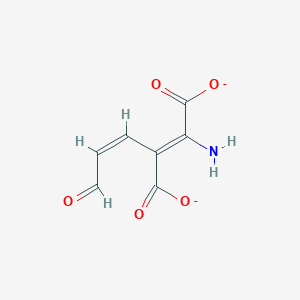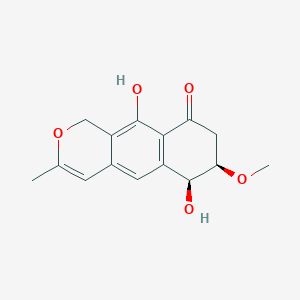
Chrysanthone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysanthone B is a natural product found in Stagonosporopsis chrysanthemi and Stagonosporopsis ligulicola with data available.
Scientific Research Applications
Potential Antitumor and Antiangiogenesis Properties : Chrysanthones, secondary metabolites similar to Chrysanthone B, isolated from Ascochyta chrysanthemi, have been studied for their antitumor and antiangiogenic properties. These compounds have been tested for cytotoxicity on endothelial and tumor cell lines and have shown potential, albeit weaker compared to known compounds. The structure-function relationship suggests certain moieties are critical for their activities (Giannini et al., 2003).
Antibacterial and Antifungal Activities : Chrysoxanthone, structurally related to this compound, isolated from mycelia of ascomycete, has shown antibacterial activity against various species and inhibited the growth of several fungi (Schüffler et al., 2009).
Inhibitory Effects on Xanthine Oxidase : Chrysin, another related compound, has been investigated for its inhibitory effects on xanthine oxidase, a key enzyme in gout. It showed strong inhibition in a reversible competitive manner, suggesting potential therapeutic applications in diseases like gout (Lin et al., 2015).
Neuroprotective Activities : In studies on neuroblastoma cells, Chrysanthemum morifolium extracts, which may contain compounds like this compound, have shown protective effects against cytotoxicity induced by neurotoxins, suggesting possible applications in neurodegenerative diseases (Kim et al., 2009).
Anti-Inflammatory Properties : Extracts from Chrysanthemum indicum, potentially containing this compound, have demonstrated anti-inflammatory effects in acute and chronic cutaneous inflammation models. This suggests possible therapeutic applications in immune-related cutaneous diseases (Lee et al., 2009).
properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(6S,7R)-6,10-dihydroxy-7-methoxy-3-methyl-1,6,7,8-tetrahydrobenzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H16O5/c1-7-3-8-4-9-13(15(18)10(8)6-20-7)11(16)5-12(19-2)14(9)17/h3-4,12,14,17-18H,5-6H2,1-2H3/t12-,14+/m1/s1 |
InChI Key |
VJCDPIZSSYQRCW-OCCSQVGLSA-N |
Isomeric SMILES |
CC1=CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O |
synonyms |
chrysanthone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



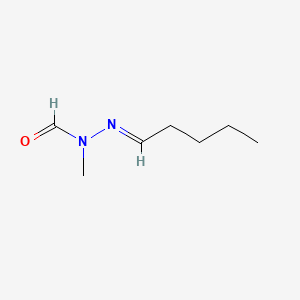
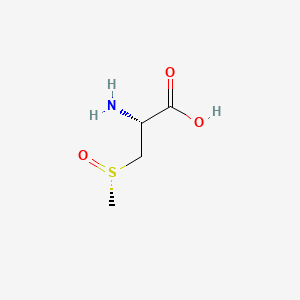

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)
![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)

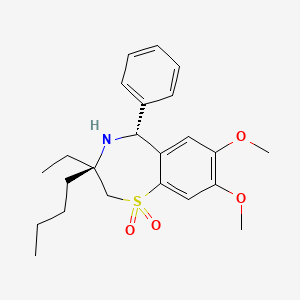

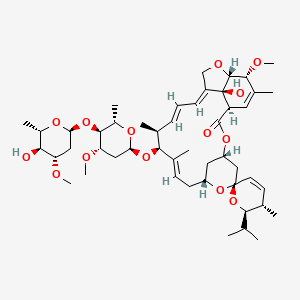
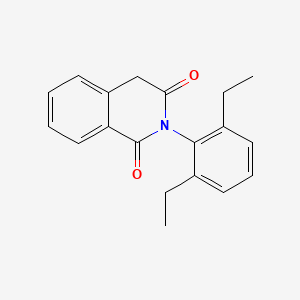
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
